(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid
Overview
Description
The compound “(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are commonly used in organic chemistry and have been increasingly studied in medicinal chemistry due to their potential in drug design . They are known to be involved in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reactions . They are also used in the preparation of compounds for potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of boronic acids, including “this compound”, is characterized by the presence of a boron atom bonded to two hydroxyl groups and one carbon atom of an aromatic ring . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. For instance, they participate in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution . They are also used in the preparation of microtubule inhibitors as potential antitumors .Scientific Research Applications
Fluorescence Quenching Studies
(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid, a boronic acid derivative, has been studied in the context of fluorescence quenching. Research by Geethanjali et al. (2015) investigated the fluorescence quenching of similar boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, in different alcohol environments. These studies are essential for understanding the photophysical properties and potential applications of these compounds in fluorescence-based technologies (Geethanjali et al., 2015).
Formation of Tetraarylpentaborates
The formation of tetraarylpentaborates from the reaction of arylboronic acids, including derivatives similar to this compound, has been a subject of study. This research explores the synthesis and chemical properties of these complexes, providing insights into the potential use of boronic acids in complex chemical reactions and materials science (Nishihara, Nara, & Osakada, 2002).
Use in Macrocyclic Chemistry
Boronic esters, including those derived from this compound, have been studied for their applications in macrocyclic chemistry. Fárfan et al. (1999) discussed the preparation of dimeric and tetrameric boronates from different aryl boronic acids. These studies contribute to understanding the role of boronic acids in the synthesis of complex organic structures (Fárfan et al., 1999).
Photophysical Property Analysis
The photophysical properties of boronic acids like 3-Methoxyphenyl boronic acid (a related compound) have been explored to understand their behavior in various solvents. This research is crucial for applications that rely on the solvent-dependent properties of these compounds (Muddapur et al., 2016).
Boronic Acid Catalysis
Boronic acids, including this compound, are also being explored for their catalytic properties. They can activate hydroxy functional groups, leading to various organic reactions under mild conditions. This expands the utility of boronic acids beyond being just reagents in metal-catalyzed transformations to catalysts in their own right (Hall, 2019).
Safety and Hazards
Boronic acids, including “(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, precautionary measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection are recommended .
Future Directions
The future directions of research on boronic acids, including “(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid”, involve their potential applications in medicinal chemistry. They are being studied for their anticancer, antibacterial, and antiviral activities, and even their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to improve the already existing activities . Therefore, extending the studies with boronic acids in medicinal chemistry is encouraged to obtain new promising drugs shortly .
properties
IUPAC Name |
(3-chloro-4-hydroxy-5-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYWXPHADPZFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681747 | |
Record name | (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
919496-57-4 | |
Record name | (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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